molecular formula C7H15NO3S B13157726 N-(Oxan-4-YL)ethane-1-sulfonamide

N-(Oxan-4-YL)ethane-1-sulfonamide

Cat. No.: B13157726
M. Wt: 193.27 g/mol
InChI Key: LSRSQOROJGLZGU-UHFFFAOYSA-N
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Description

N-(Oxan-4-yl)ethane-1-sulfonamide (CAS 1343579-19-0) is a high-purity chemical compound supplied for research applications. This organosulfur compound features a sulfonamide functional group linked to a tetrahydropyran (oxane) ring, a structural motif of significant interest in medicinal chemistry . Sulfonamides are well-known in life science research for their diverse biological activities. They are recognized for their role as antibacterial agents by inhibiting bacterial folic acid synthesis, acting as competitive antagonists for para-aminobenzoic acid (PABA) in the microbial biosynthesis of dihydrofolic acid . Beyond antimicrobial applications, sulfonamide-containing compounds are extensively investigated as inhibitors of enzymes like carbonic anhydrase, positioning them as valuable scaffolds in research areas including anticancer and antiglaucoma agent development . The structure of this compound, incorporating a cyclic ether, may enhance its physicochemical properties, making it a useful intermediate for constructing more complex molecules in drug discovery programs. It is also relevant in the synthesis of specialized linkers for bioconjugation, as seen in patent literature concerning sulfonamide-based connectors for proteins, glycans, and active substances . Researchers can utilize this compound as a building block in organic synthesis, a precursor for novel sulfonamide derivatives, or as a candidate for screening in various biochemical assays. This product is strictly labeled For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

Molecular Formula

C7H15NO3S

Molecular Weight

193.27 g/mol

IUPAC Name

N-(oxan-4-yl)ethanesulfonamide

InChI

InChI=1S/C7H15NO3S/c1-2-12(9,10)8-7-3-5-11-6-4-7/h7-8H,2-6H2,1H3

InChI Key

LSRSQOROJGLZGU-UHFFFAOYSA-N

Canonical SMILES

CCS(=O)(=O)NC1CCOCC1

Origin of Product

United States

Preparation Methods

a. Microwave-Assisted Synthesis

Microwave irradiation reduces reaction time and improves yield:

  • Conditions : 100°C, 20 minutes, solvent-free.
  • Yield : 90% (no chromatography required).

b. Solid-Phase Synthesis

Immobilized oxan-4-amine on Wang resin reacts with ethanesulfonyl chloride in DMF, followed by cleavage with TFA:

Key Reaction Parameters

Parameter Optimal Value Impact on Yield
Temperature 0°C → RT Prevents exotherm
Base Triethylamine Neutralizes HCl
Solvent Dichloromethane Polar aprotic
Molar Ratio (amine:sulfonyl chloride) 1.2:1 Minimizes side products

Challenges and Solutions

  • Byproduct Formation : Excess sulfonyl chloride may lead to disulfonation. Solved by using a slight excess of amine (1.2 equiv).
  • Purification : Silica gel chromatography effectively separates unreacted starting materials.
  • Moisture Sensitivity : Reactions conducted under anhydrous conditions to avoid hydrolysis of sulfonyl chloride.

Applications in Medicinal Chemistry

N-(Oxan-4-yl)ethane-1-sulfonamide serves as a precursor for:

Chemical Reactions Analysis

Types of Reactions

N-(Oxan-4-YL)ethane-1-sulfonamide undergoes various types of chemical reactions, including:

    Oxidation: This compound can be oxidized under specific conditions to form sulfonic acids.

    Reduction: It can be reduced to form corresponding amines.

    Substitution: It undergoes substitution reactions where the sulfonamide group can be replaced by other functional groups.

Common Reagents and Conditions

Common reagents used in these reactions include oxidizing agents like hydrogen peroxide for oxidation, reducing agents like lithium aluminum hydride for reduction, and various nucleophiles for substitution reactions.

Major Products

The major products formed from these reactions depend on the type of reaction and the reagents used. For example, oxidation typically yields sulfonic acids, while reduction yields amines.

Scientific Research Applications

N-(Oxan-4-YL)ethane-1-sulfonamide has a wide range of applications in scientific research:

Mechanism of Action

The mechanism of action of N-(Oxan-4-YL)ethane-1-sulfonamide involves its interaction with specific molecular targets. It acts by inhibiting enzymes that are crucial for various biological processes. The sulfonamide group is known to mimic the structure of natural substrates, thereby competitively inhibiting enzyme activity .

Comparison with Similar Compounds

Comparison with Structurally Similar Sulfonamide Compounds

Substituent Diversity and Molecular Complexity

N-(Oxan-4-YL)ethane-1-sulfonamide
  • Core structure : Ethanesulfonamide + oxane ring.
  • Key features : Oxygen atom in the oxane ring enhances solubility in polar solvents; sulfonamide group enables hydrogen bonding.
  • Molecular formula: C₇H₁₅NO₃S.
  • Molecular weight : 193.26 g/mol (calculated).
Compound 8 (1-((1S,4R)-7,7-dimethyl-2-oxobicyclo[2.2.1]heptan-1-yl)-N,N-dimethylmethanesulfonamide)
  • Core structure: Methanesulfonamide + bicyclo[2.2.1]heptane (norbornane derivative).
  • Key features : Rigid bicyclic framework may enhance thermal stability; dimethyl groups increase hydrophobicity.
  • Molecular formula: C₁₃H₂₃NO₃S.
  • Molecular weight : 273.39 g/mol.
Compound 20 (N-adamantan-1-yl-1-((1S,4S)-3-((E)-ferrocenylmethylidene)-7,7-dimethyl-2-oxo-bicyclo[2.2.1]heptan-1-yl)methanesulfonamide)
  • Core structure : Methanesulfonamide + adamantane + ferrocene.
  • Molecular formula: C₃₀H₃₇FeNO₃S.
  • Molecular weight : 555.53 g/mol.
EP 2 697 207 B1 Compounds (e.g., N-(3-(2-(((4S,5R)-5-(3,5-bis(trifluorométhyl)-phényl)-4-méthyl-2-oxooxazolidine-3-yl)méthyl)-4,4-diméthylcyclohex-1-ényl)-4-méthoxyphényl)-N-méthylméthanesulfonamide)
  • Core structure: Methanesulfonamide + trifluoromethylphenyl + oxazolidinone.
  • Key features: Fluorinated aromatic groups enhance lipophilicity; oxazolidinone is a common pharmacophore in antibiotics.

Physicochemical and Functional Implications

Property This compound Compound 8 Compound 20 EP 2 697 207 B1
Polarity Moderate (oxane oxygen) Low (bicyclic core) Low (adamantane) Variable (fluorinated aryl)
Hydrogen Bonding High (sulfonamide -NH) Moderate (-SO₂NMe₂) Moderate (-SO₂NH) High (oxazolidinone)
Molecular Weight 193.26 g/mol 273.39 g/mol 555.53 g/mol >500 g/mol (estimated)
Potential Applications Drug intermediates, solvents Catalysis, polymers Catalysis, sensors Pharmaceuticals

Biological Activity

N-(Oxan-4-YL)ethane-1-sulfonamide is a sulfonamide compound that has garnered attention for its significant biological activity, particularly in the context of enzyme inhibition and potential therapeutic applications. This article provides an overview of its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound consists of a sulfonamide functional group attached to an ethane chain, which is further substituted with an oxan-4-yl moiety. The oxan ring enhances the compound's chemical properties and potential biological activities by providing additional hydrogen bonding interactions that may improve binding affinity to target enzymes.

The primary mechanism of action for this compound involves its ability to inhibit specific enzymes . Sulfonamides typically act as enzyme inhibitors by mimicking substrates or transition states in enzymatic reactions. This competitive inhibition is crucial for disrupting metabolic pathways in target organisms, particularly bacteria. The oxan moiety may facilitate stronger interactions with enzyme active sites, enhancing the compound's efficacy .

Biological Activity and Applications

This compound exhibits a range of biological activities:

  • Antibacterial Properties : Like other sulfonamides, it has shown potential in treating bacterial infections by interfering with folate synthesis pathways, which are essential for bacterial growth and replication.
  • Enzyme Inhibition : Studies have demonstrated that this compound can selectively inhibit enzymes involved in various biological processes. For instance, it has been reported to exhibit significant inhibitory activity against protein tyrosine phosphatase 1B, with IC50 values in the low nanomolar range .

Comparative Analysis with Related Compounds

The table below summarizes some related sulfonamide compounds and their unique features:

Compound NameStructural FeaturesUnique Properties
2-(Diethylamino)ethane-1-sulfonamideDiethylamino group instead of oxanEnhanced solubility and bioavailability
2-(Phenoxy)ethane-1-sulfonamidePhenoxy group substitutionPotentially different biological activity
2-(Pyrrolidin-1-yl)ethane-1-sulfonamidePyrrolidine ring structureAltered pharmacokinetics and receptor binding
N-(Tetrahydropyran-4-yl)ethane-1-sulfonamideTetrahydropyran ring instead of oxanMay exhibit different metabolic stability

These comparisons highlight the distinctiveness of this compound due to its oxan substitution, which may influence both its chemical reactivity and biological activity.

Case Studies and Research Findings

Recent studies have focused on elucidating the structure-activity relationships (SAR) of sulfonamides, including this compound. Research indicates that modifications to the sulfonamide structure can significantly impact its inhibitory potency against various enzymes. For instance:

  • Inhibitory Potency : A series of novel sulfonamides were found to exhibit up to 100 times higher inhibitory activity compared to traditional tertiary amines and carboxamides . This suggests that structural modifications can lead to enhanced therapeutic profiles.

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